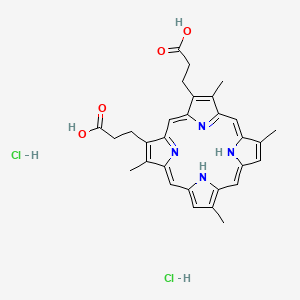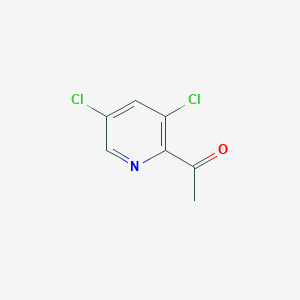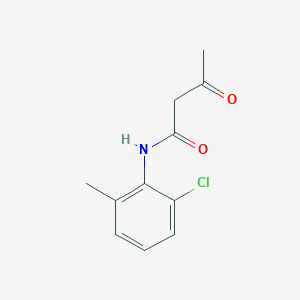
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Overview
Description
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, also known as CMPO, is a chemical compound used in various scientific research applications. It belongs to the family of organophosphorus compounds and is widely used in the field of nuclear chemistry.
Scientific Research Applications
-
Metabolism in Liver Microsomes
- Application : This compound is closely related to chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These herbicides undergo metabolism in liver microsomes of rats and humans.
- Methods : The metabolism involves intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, which are then converted to diethylaniline and methyl-6-ethylaniline. These compounds are further metabolized by human liver microsomes involving cytochrome P450 isoforms CYP3A4 and CYP2B6.
- Results : This study provides insights into the complex metabolic pathways of chloroacetamide herbicides and their potential to lead to DNA-reactive compounds.
-
Soil Reception and Activity
- Application : Research on chloroacetamide herbicides such as acetochlor and alachlor has shown that their reception and activity in the soil are influenced by factors like wheat straw coverage and irrigation.
- Methods : This research informs the understanding of how similar compounds, including 2-Chloro-n-(2-chloro-6-methylphenyl)acetamide, might behave in agricultural settings.
- Results : The results of this research can help in predicting the behavior of similar compounds in different soil conditions.
-
Dual Src/Abl Kinase Inhibitor
- Application : A compound closely related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, known as “N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)”, has been discovered as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .
- Methods : The compound was tested in various hematological and solid tumor cell lines. It demonstrated complete tumor regressions and low toxicity at multiple dose levels .
- Results : This compound, due to its robust in vivo activity and favorable pharmacokinetic profile, was selected for additional characterization for oncology indications .
-
Chemical Research
- Application : “Methyl N-(2-Chloro-6-methylphenyl)carbamate”, a compound related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, is available for chemical research .
- Methods : This compound can be used in various chemical reactions for the synthesis of new compounds .
- Results : The results of using this compound in chemical reactions can vary depending on the reaction conditions and other reactants .
-
Dual Src/Abl Kinase Inhibitor
- Application : A compound closely related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, known as “N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)”, has been discovered as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .
- Methods : The compound was tested in various hematological and solid tumor cell lines. It demonstrated complete tumor regressions and low toxicity at multiple dose levels .
- Results : This compound, due to its robust in vivo activity and favorable pharmacokinetic profile, was selected for additional characterization for oncology indications .
-
Chemical Research
- Application : “Methyl N-(2-Chloro-6-methylphenyl)carbamate”, a compound related to “N-(2-Chloro-6-methylphenyl)-3-oxobutanamide”, is available for chemical research .
- Methods : This compound can be used in various chemical reactions for the synthesis of new compounds .
- Results : The results of using this compound in chemical reactions can vary depending on the reaction conditions and other reactants .
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVXULLHSFITHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602996 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
CAS RN |
91089-62-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



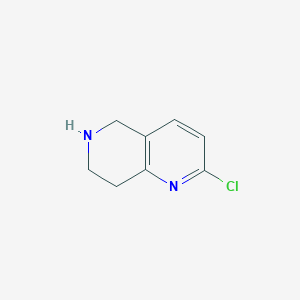

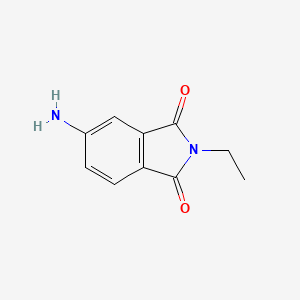
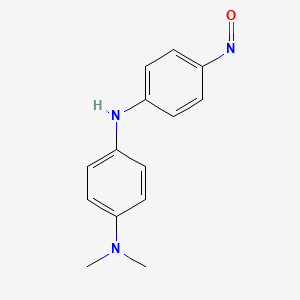
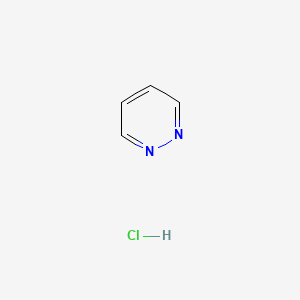
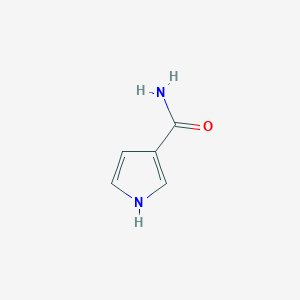

![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

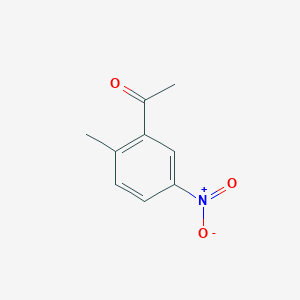
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
